molecular formula C21H36 B1231189 5alpha-Pregnane CAS No. 641-85-0

5alpha-Pregnane

Cat. No.: B1231189
CAS No.: 641-85-0
M. Wt: 288.5 g/mol
InChI Key: JWMFYGXQPXQEEM-GCOKGBOCSA-N
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Description

5alpha-Pregnane is a naturally occurring steroid and a fundamental structure in the biosynthesis of various steroid hormones. It is a saturated derivative of pregnane, characterized by the presence of hydrogen atoms at all positions of the steroid nucleus. This compound serves as a precursor for the synthesis of several biologically significant steroids, including progesterone and its metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5alpha-Pregnane can be synthesized through the hydrogenation of pregnane derivatives. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

  • Pregnane derivative + H₂ → this compound (catalyzed by Pd/C)

Industrial Production Methods: In industrial settings, this compound is produced through the microbial transformation of sterols. Specific strains of microorganisms, such as Mycobacterium species, are employed to convert sterols into this compound through a series of enzymatic reactions. This biotechnological approach is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Pregnane undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound-3,20-dione using oxidizing agents like chromium trioxide (CrO₃).

    Reduction: Reduction of this compound-3,20-dione to this compound-3alpha,20alpha-diol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms using reagents like bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products Formed:

    Oxidation: this compound-3,20-dione.

    Reduction: this compound-3alpha,20alpha-diol.

    Substitution: 5alpha-Bromo-Pregnane derivatives.

Scientific Research Applications

5alpha-Pregnane has a wide range of applications in scientific research:

Mechanism of Action

5alpha-Pregnane exerts its effects primarily through its metabolites, which interact with various molecular targets and pathways:

Comparison with Similar Compounds

    5alpha-Pregnane-3,20-dione: A metabolite of this compound with similar biological activities but distinct chemical properties.

    Allopregnanolone: A neurosteroid derived from this compound, known for its potent effects on the central nervous system.

Uniqueness: this compound is unique due to its role as a precursor in the biosynthesis of various steroid hormones and its involvement in multiple biochemical pathways. Its structural simplicity and versatility make it a valuable compound in both research and industrial applications.

Biological Activity

5alpha-Pregnane is a significant steroid compound, primarily involved in various biological processes, including reproductive functions and neurosteroid activity. This article explores its biological activity, focusing on its metabolism, physiological roles, and implications in reproductive health.

Overview of this compound

This compound refers to a class of steroids derived from progesterone through the action of the enzyme 5alpha-reductase. Key metabolites include:

  • 5alpha-Dihydroprogesterone (DHP)
  • Allopregnanolone (3alpha-hydroxy-5alpha-pregnan-20-one)

These metabolites play crucial roles in pregnancy maintenance, neuroprotection, and modulation of the central nervous system.

Metabolism and Physiological Roles

The metabolism of this compound involves several enzymatic pathways that convert progesterone into its 5alpha-reduced forms. This process is vital in both animal models and humans.

Enzymatic Pathways

The primary enzyme involved in the conversion of progesterone to this compound is 5alpha-reductase . This enzyme's activity can significantly influence steroid levels during pregnancy and affect gestational outcomes.

  • Inhibition Studies : Research shows that inhibiting 5alpha-reductase (e.g., using dutasteride) alters pregnane metabolism, leading to increased levels of precursor hormones like progesterone while affecting gestational parameters .

Neuroactive Properties

This compound metabolites, particularly allopregnanolone, exhibit neuroactive properties by interacting with GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism suggests a role in neuroprotection and sedation during fetal development .

Biological Activity in Reproductive Health

The biological activity of this compound is particularly evident in reproductive health contexts.

Case Studies and Research Findings

  • Pregnancy Maintenance : In equine studies, elevated levels of DHP and allopregnanolone have been associated with successful pregnancy outcomes. Inhibition of 5alpha-reductase did not significantly alter gestational lengths or neonatal outcomes but indicated altered progesterone metabolism .
  • Labor Dynamics : A study on human labor found that higher concentrations of progesterone and this compound-3,20-dione were present during normal deliveries compared to cesarean sections or dystocia cases. This suggests a correlation between these steroid levels and effective labor .
  • Neurodevelopment : In fetal sheep, the expression of enzymes responsible for synthesizing pregnane steroids was detected as early as 90 days gestation. High levels of allopregnanolone were noted in the fetal brain, indicating its potential role in neurodevelopment .

Data Table: Summary of Key Findings on this compound Activity

Study FocusKey FindingsReference
Pregnane MetabolismInhibition alters progesterone metabolism; no significant impact on gestation
Labor DynamicsHigher steroid levels correlate with effective labor
Neurodevelopment in FetusAllopregnanolone present; indicates neuroprotective roles

Properties

IUPAC Name

(5R,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFYGXQPXQEEM-GCOKGBOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031678
Record name Allopregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-85-0
Record name (5α)-Pregnane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allopregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5α-pregnane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOPREGNANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTF5KN7S9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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